Olopatadine Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate typically involves multiple steps. One common approach is the reaction of a benzocbenzoxepine derivative with a dimethylamino propylidene group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propionate: A related compound with a similar dimethylamino group but different core structure.
3-(Dimethylamino)-1-propylamine: Another compound with a dimethylamino group, used in various chemical syntheses.
Uniqueness
Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate is unique due to its benzocbenzoxepine core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity and stability.
Properties
IUPAC Name |
methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQAUBZLNSLENF-NVMNQCDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.